

# Commercial Sources and Technical Applications of Amino-PEG12-amine: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Amino-PEG12-amine |           |  |  |  |  |
| Cat. No.:            | B8098876          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG12-amine**, a valuable bifunctional linker used extensively in biomedical research and drug development. We will delve into its commercial availability, key technical specifications, and detailed applications in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document aims to be a practical resource, offering structured data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

## **Commercial Availability and Specifications**

Amino-PEG12-amine, also known as 1-amino-36-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontane, is a discrete polyethylene glycol (dPEG®) linker with terminal primary amine groups. Its hydrophilic nature enhances the solubility and reduces the aggregation of conjugated molecules.[1] Several commercial suppliers offer this reagent with varying specifications. A summary of key information from prominent suppliers is presented below.



| Supplier             | Catalog<br>Number<br>(Example<br>) | Molecular<br>Weight (<br>g/mol ) | Purity | CAS<br>Number    | Solubility                  | Storage<br>Temperat<br>ure |
|----------------------|------------------------------------|----------------------------------|--------|------------------|-----------------------------|----------------------------|
| BroadPhar<br>m       | BP-28870                           | 588.7                            | ≥95%   | 361543-<br>12-6  | Water,<br>DMSO,<br>DCM, DMF | -20°C                      |
| JenKem<br>Technology | Custom<br>Synthesis                | 544.8                            | ≥95%   | Not<br>specified | Water<br>soluble            | Not<br>specified           |
| GlpBio               | GC17094                            | 588.73                           | >95%   | 361543-<br>12-6  | Not<br>specified            | -20°C                      |
| TargetMol            | T4002                              | 588.73                           | 95%    | 361543-<br>12-6  | Not<br>specified            | -20°C (3<br>years)         |

## **Applications in Advanced Therapeutics**

The bifunctional nature of **Amino-PEG12-amine**, with two primary amine termini, makes it a versatile linker for crosslinking molecules. The amine groups can react with carboxylic acids, activated esters (like NHS esters), and other carbonyl-containing molecules to form stable amide bonds.[1] This reactivity is leveraged in the development of PROTACs and ADCs.

### **PROTACs: Linking Warheads and E3 Ligase Ligands**

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[2] The linker connecting the POI-binding "warhead" and the E3 ligase ligand is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC.[3] PEG-based linkers like **Amino-PEG12-amine** are frequently employed to improve the aqueous solubility and cell permeability of these often large and hydrophobic molecules.[3]

A general workflow for the synthesis of a PROTAC using an amine-terminated PEG linker is depicted below.





Click to download full resolution via product page

Fig. 1: General workflow for PROTAC synthesis and evaluation.

## Antibody-Drug Conjugates (ADCs): Attaching Potent Payloads

ADCs are targeted therapies that deliver highly potent cytotoxic drugs to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a cytotoxic payload, and a linker that connects the two. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload at the target site. **Amino-PEG12-amine** can be used to conjugate drugs to antibodies, often through the lysine residues on the antibody surface. The PEG component can help to improve the ADC's pharmacokinetic profile and reduce aggregation.

The synthesis of an ADC using an amine-PEG linker can be a multi-step process, as illustrated in the following workflow.





Click to download full resolution via product page

Fig. 2: General workflow for ADC synthesis and evaluation.

## **Detailed Experimental Protocols**

The following protocols are generalized procedures for common reactions involving **Amino-PEG12-amine**. Researchers should optimize these protocols for their specific molecules and experimental conditions.

## Protocol for Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the coupling of **Amino-PEG12-amine** to a molecule containing a carboxylic acid group.

#### Materials:

- Molecule with a carboxylic acid group (Molecule-COOH)
- Amino-PEG12-amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Desalting column or dialysis cassette

### Procedure:



- Activation of Carboxylic Acid: a. Dissolve Molecule-COOH in Activation Buffer. b. Add EDC
   (1.5-2 molar excess over Molecule-COOH) and NHS or Sulfo-NHS (2-5 molar excess over
   Molecule-COOH). c. Incubate the reaction for 15-30 minutes at room temperature to form the
   NHS ester intermediate.
- Coupling to **Amino-PEG12-amine**: a. Dissolve **Amino-PEG12-amine** in Coupling Buffer. b. Add the activated Molecule-COOH solution to the **Amino-PEG12-amine** solution. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching and Purification: a. Quench the reaction by adding the quenching solution to consume any unreacted NHS esters. b. Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
- Characterization: a. Analyze the purified conjugate by LC-MS to confirm the molecular weight and purity. b. Further characterization by NMR or other spectroscopic methods may be necessary.

## Protocol for PROTAC Synthesis using a Step-wise Approach

This protocol outlines a common strategy for synthesizing a PROTAC where the POI ligand and E3 ligase ligand are sequentially coupled to the **Amino-PEG12-amine** linker.

#### Materials:

- POI ligand with a carboxylic acid (POI-COOH)
- E3 ligase ligand with a carboxylic acid (E3-COOH)
- Amino-PEG12-amine
- Boc-protected Amino-PEG12-amine (Boc-NH-PEG12-NH2)
- EDC, NHS, or HATU/DIPEA for coupling
- Trifluoroacetic acid (TFA) for Boc deprotection



- Anhydrous DMF
- HPLC for purification

#### Procedure:

- First Coupling Reaction: a. React POI-COOH with an excess of Boc-NH-PEG12-NH2 using a suitable coupling agent (e.g., HATU/DIPEA in DMF). b. Monitor the reaction by LC-MS. c. Purify the resulting POI-PEG12-NH-Boc intermediate by HPLC.
- Boc Deprotection: a. Dissolve the purified intermediate in a solution of TFA in dichloromethane (DCM). b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Evaporate the solvent and TFA under reduced pressure.
- Second Coupling Reaction: a. Couple the deprotected POI-PEG12-NH2 intermediate with E3-COOH using a coupling agent. b. Monitor the reaction by LC-MS.
- Purification and Characterization: a. Purify the final PROTAC molecule by preparative HPLC.
  b. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

### Conclusion

Amino-PEG12-amine is a highly versatile and valuable tool for researchers in the field of drug development. Its well-defined length, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex therapeutic modalities like PROTACs and ADCs. By providing enhanced solubility and favorable pharmacokinetic properties, Amino-PEG12-amine can significantly contribute to the successful development of novel and effective therapies. The protocols and workflows presented in this guide offer a starting point for the practical application of this important reagent in a research setting.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Amino-PEG12-amine, 361543-12-6 | BroadPharm [broadpharm.com]
- 2. Amino-PEG12-amine | PROTAC Linker | TargetMol [targetmol.com]
- 3. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [Commercial Sources and Technical Applications of Amino-PEG12-amine: An In-depth Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8098876#commercial-sources-of-amino-peg12-amine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com